N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes trifluoromethyl groups, a benzothieno pyrimidine core, and an acetamide moiety
Preparation Methods
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the benzothieno pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the acetamide moiety: This can be done through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques to enhance efficiency.
Chemical Reactions Analysis
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide include other benzothieno pyrimidine derivatives and compounds with trifluoromethyl groups. These compounds may share some chemical properties but differ in their specific applications and effectiveness. The uniqueness of N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
577986-54-0 |
---|---|
Molecular Formula |
C22H19F6N3O2S2 |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H19F6N3O2S2/c1-2-31-19(33)17-14-5-3-4-6-15(14)35-18(17)30-20(31)34-10-16(32)29-13-8-11(21(23,24)25)7-12(9-13)22(26,27)28/h7-9H,2-6,10H2,1H3,(H,29,32) |
InChI Key |
CDRSWQSBXMCQCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)SC4=C2CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.